molecular formula C20H22N2O5 B11551338 3,4-Dimethoxy-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide

3,4-Dimethoxy-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11551338
M. Wt: 370.4 g/mol
InChI Key: BDALCXWRXJRIHA-FYJGNVAPSA-N
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Description

3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of methoxy groups and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 3,4-dimethoxybenzohydrazide with 3-methoxy-4-(prop-2-EN-1-yloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of methoxy groups and a hydrazide functional group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H22N2O5/c1-5-10-27-17-8-6-14(11-18(17)25-3)13-21-22-20(23)15-7-9-16(24-2)19(12-15)26-4/h5-9,11-13H,1,10H2,2-4H3,(H,22,23)/b21-13+

InChI Key

BDALCXWRXJRIHA-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC)OC

Origin of Product

United States

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